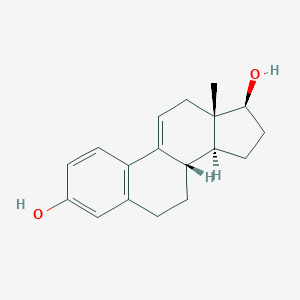
delta9,11-Estradiol
Vue d'ensemble
Description
Delta9,11-Estradiol is an estrogen that has been found to bind to the estrogen receptor α. The growth factor activity of this drug is mediated through the binding of this receptor and the activation of various intracellular signaling pathways . This drug is effective in treating eye disorders such as macular degeneration .
Synthesis Analysis
The separation of the degradation products delta6- and delta9,11-Estradiol is especially challenging due to their structural similarity . A study describes a HPLC method for the separation and quantitation of Estradiol and its degradation products .Molecular Structure Analysis
Delta9,11-Estradiol has a molecular formula of C18H22O2 . Its molecular weight is 270.4 g/mol . The IUPAC name is (8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol .Chemical Reactions Analysis
The separation of the degradation products delta6- and delta9,11-Estradiol is especially challenging due to their structural similarity . There is no method described in the literature yet which adequately addresses this problem .Physical And Chemical Properties Analysis
Delta9,11-Estradiol has a molecular formula of C18H22O2 . Its molecular weight is 270.4 g/mol . The IUPAC name is (8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol .Applications De Recherche Scientifique
Neuroprotection and Cognitive Enhancement
Delta9,11-Estradiol has been extensively studied for its neuroprotective effects and ability to enhance cognitive functions. Research has shown that estradiol, a form of estrogen, acts as a potent growth and protective factor in the adult brain, particularly in postmenopausal women who experience increased risk of brain injury associated with neurodegenerative diseases such as stroke and Alzheimer's disease. Estrogen replacement therapy appears to decrease the risk and severity of these conditions. Animal models have demonstrated that estradiol can enhance cell survival, induce synaptic plasticity, and decrease brain injury and cell death induced by experimental models of ischemia. The protective actions of estrogen replacement therapy on age- and disease-related processes in the brain are supported by these observations (Wise & Dubal, 2000).
Modulation of Memory
Estradiol has been found to significantly influence memory storage processes, interacting with cholinergic systems to modulate memory. Studies involving posttraining peripheral and intrahippocampal injection of estradiol in rats have shown enhanced memory relative to vehicle-treated counterparts. These findings suggest the hippocampus as a potential site of action mediating estrogenic effects on memory. Moreover, the synergistic memory-enhancing effect observed with the concurrent administration of estradiol and cholinergic agonists underscores the interactive role of estradiol with cholinergic systems in memory modulation (Packard, 1998).
Cardiovascular Protection
Research has also explored the cardiovascular protective effects of 17beta-estradiol metabolites. Estradiol, the most abundant endogenous estrogen, affords cardiovascular protection, and its beneficial effects are mediated through both estrogen receptor-dependent and -independent mechanisms. This duality suggests that the cardiovascular protective effects of estradiol might be mediated by its endogenous metabolites, presenting a complex interplay between ER-dependent and independent pathways in conferring cardiovascular benefits (Dubey & Jackson, 2001).
Therapeutic Implications for Neuropsychiatric Disorders
Estrogens have been implicated in modulating brain activity, with potential implications for schizophrenia and Parkinson's disease. The review of clinical and basic science studies supports a role for estrogen in neuroprotection, suggesting its therapeutic potential in modulating neurotransmission and exerting neuroprotective activity. This underlines the importance of drugs with estrogenic activity in the brain for therapeutic interventions in mental and neurodegenerative diseases (Cyr et al., 2002).
Propriétés
IUPAC Name |
(8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGTKBXHAEVKL-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229538 | |
| Record name | delta9,11-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta9,11-Estradiol | |
CAS RN |
791-69-5 | |
| Record name | 9,11-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta9,11-Estradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta9,11-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 791-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.9,11-ESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99558VD54H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



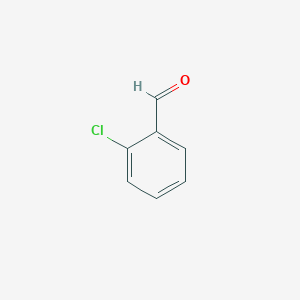
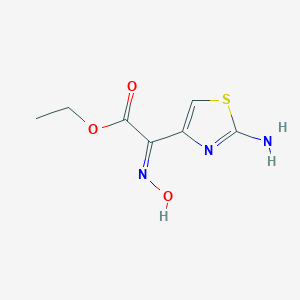
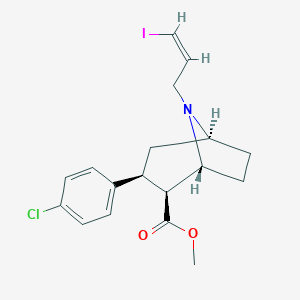
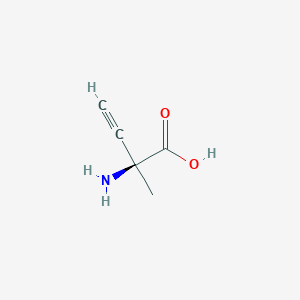
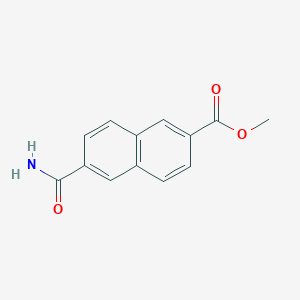
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
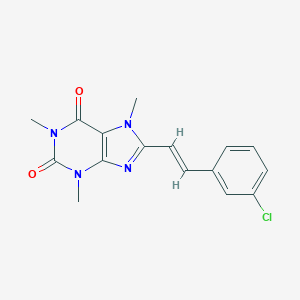
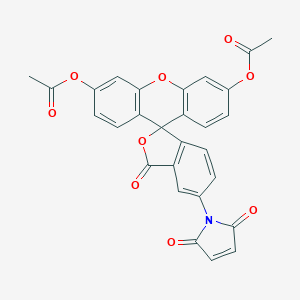
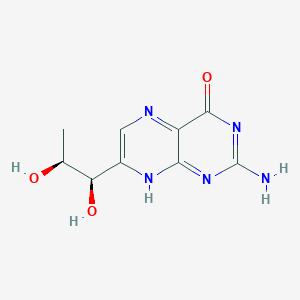

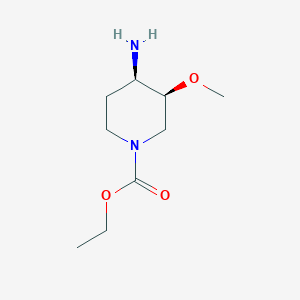
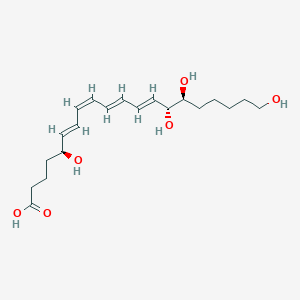
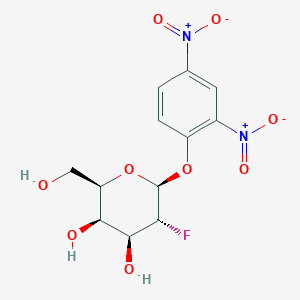
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)